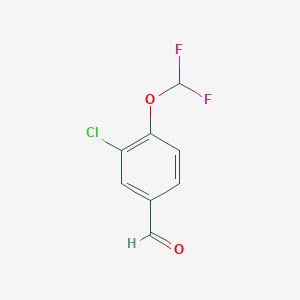

3-Chloro-4-(difluoromethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOADXOUDBMSWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-Chloro-4-(difluoromethoxy)benzaldehyde (CAS 85604-06-4): Properties, Synthesis, and Safety Considerations for Drug Development Professionals

Section 1: Introduction and Strategic Importance

3-Chloro-4-(difluoromethoxy)benzaldehyde is a substituted aromatic aldehyde, a class of organic compounds that serve as fundamental cornerstones in the synthesis of complex molecules. Its structure is characterized by a benzaldehyde core functionalized with a chlorine atom and a difluoromethoxy group. This specific combination of moieties makes it a particularly valuable building block for researchers in medicinal chemistry and drug development. The aldehyde group offers a reactive handle for a multitude of chemical transformations, while the chloro and difluoromethoxy groups can profoundly influence the physicochemical and pharmacological properties of a target molecule.

The strategic placement of chlorine atoms can enhance binding affinity and improve metabolic stability, an effect sometimes referred to as the "magic chloro" effect in drug discovery.[1] Similarly, the difluoromethoxy group is a key bioisostere for methoxy or hydroxyl groups. It can improve properties such as metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and acting as a hydrogen bond acceptor. Its application is exemplified in the synthesis of key intermediates for drugs like Roflumilast, a PDE4 inhibitor used to treat chronic obstructive pulmonary disease (COPD).[2]

This guide provides an in-depth technical overview of this compound, synthesizing available data on its properties, outlining a robust synthetic protocol, and detailing critical safety and handling procedures based on a composite analysis of safety data sheets for structurally analogous compounds.

Section 2: Physicochemical and Spectroscopic Profile

Characterization of a chemical entity begins with a thorough understanding of its physical and spectroscopic properties. This data is crucial for reaction monitoring, quality control, and confirmation of identity.

Physicochemical Data

The core properties of this compound are summarized below. These values are calculated or extrapolated from data on closely related compounds.

| Property | Value | Source / Method |

| CAS Number | 85604-06-4 | - |

| Molecular Formula | C₈H₅ClF₂O₂ | Calculated |

| Molecular Weight | 206.58 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Canonical SMILES | C1=CC(=C(C=C1C=O)Cl)OC(F)F | - |

| Appearance | Expected to be a colorless to yellow liquid or low-melting solid | Analogy to similar compounds[3] |

| Boiling Point | No data available; expected to be >200 °C | Analogy to similar compounds[4] |

| Density | No data available; expected to be >1.3 g/mL | Analogy to similar compounds[4] |

Predicted Spectroscopic Signatures

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals:

-

A singlet for the aldehyde proton (CHO) at approximately δ 9.9-10.1 ppm.

-

A characteristic triplet for the difluoromethoxy proton (-OCHF₂) around δ 6.5-7.5 ppm, with coupling to the two fluorine atoms.

-

A complex multiplet pattern for the three aromatic protons in the δ 7.5-8.0 ppm region.

-

-

¹³C NMR: The carbon spectrum will feature:

-

The aldehyde carbonyl carbon signal around δ 189-192 ppm.

-

A triplet for the difluoromethoxy carbon (-OCHF₂) due to C-F coupling.

-

Multiple signals in the aromatic region (δ 110-160 ppm), with carbon atoms bonded to electronegative groups (Cl, O) shifted downfield.

-

-

IR Spectroscopy: Infrared analysis is useful for identifying key functional groups.[5]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z ≈ 206, with a characteristic M+2 peak at ≈208 (approximately one-third the intensity) due to the ³⁷Cl isotope.

Section 3: Synthesis and Mechanistic Rationale

The most direct and industrially viable approach to synthesizing this compound is through the difluoromethylation of a phenolic precursor. This method offers high selectivity and utilizes readily available starting materials.

Proposed Synthetic Pathway: Williamson Ether Synthesis Variant

The synthesis proceeds via the O-difluoromethylation of 3-chloro-4-hydroxybenzaldehyde. This reaction is a variant of the Williamson ether synthesis, where the phenoxide, generated in situ, acts as a nucleophile to displace a leaving group from a difluoromethylating agent. A robust method adapted from patent literature involves using sodium chlorodifluoroacetate as the difluoromethyl source.[2]

Caption: Proposed synthesis workflow for this compound.

Causality and Experimental Choices:

-

Starting Material: 3-chloro-4-hydroxybenzaldehyde is chosen as it already contains the required chloro-benzaldehyde scaffold.[6]

-

Difluoromethylating Agent: Sodium chlorodifluoroacetate is a stable, solid reagent that is easier and safer to handle than gaseous alternatives like chlorodifluoromethane.[2] Upon heating, it decarboxylates to generate the highly reactive difluorocarbene (:CF₂), which is the active species in the reaction.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal.[2] It effectively dissolves the reagents and the intermediate phenoxide salt, facilitating the reaction which proceeds through charged intermediates.

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide nucleophile required for the reaction.[2]

-

Temperature: The reaction requires heating (60-120 °C) to induce the decarboxylation of the sodium chlorodifluoroacetate and to overcome the activation energy of the subsequent steps.[2]

Detailed Experimental Protocol

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and DMF (5-10 mL per gram of starting material).

-

Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes to ensure an inert atmosphere, which is critical for preventing side reactions.

-

Reagent Addition: Add sodium chlorodifluoroacetate (1.5-2.0 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water (10x the volume of DMF). This step quenches the reaction and precipitates the product while dissolving inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its ability to dissolve the product and its immiscibility with water.

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Section 4: Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from its role as a versatile intermediate that introduces three key pharmacophores in a single step.

Caption: Role of intermediates in the drug discovery pipeline.

Key Contributions to Molecular Design:

-

Aldehyde Handle: The aldehyde is a versatile functional group that can participate in numerous C-C and C-N bond-forming reactions, including:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to generate substituted styrenes.

-

Aldol and related condensation reactions.

-

Oxidation to a carboxylic acid or reduction to an alcohol.

-

-

Difluoromethoxy Group (OCHF₂): This group is a valuable tool for lead optimization.

-

Metabolic Blocker: It is more resistant to oxidative metabolism than a simple methoxy group, potentially increasing the half-life of a drug.

-

Lipophilicity Modulation: It increases lipophilicity, which can enhance cell membrane permeability and target engagement.

-

Conformational Control: Its steric and electronic properties can influence the conformation of the molecule, locking it into a more active binding pose.

-

-

Chloro Group: The chlorine atom provides several advantages:

-

Enhanced Binding: It can participate in halogen bonding, a non-covalent interaction that can significantly increase binding affinity to a biological target.

-

Filling Hydrophobic Pockets: It effectively occupies hydrophobic pockets in protein binding sites.

-

Metabolic Stability: It can block sites of potential metabolism on the aromatic ring.

-

Section 5: Comprehensive Safety and Handling Protocol (SDS Analysis)

As no specific Safety Data Sheet (SDS) for CAS 85604-06-4 is publicly available, this section provides a composite safety profile based on the known hazards of structurally similar compounds like 3-chloro-4-fluorobenzaldehyde.[7][8] Researchers must handle this compound with the assumption that it presents similar or greater hazards.

Hazard Identification

The compound is expected to be classified as hazardous under OSHA (29 CFR 1910.1200).[7]

| Hazard Class | Category | GHS Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7][9] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[7][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[9] |

Safe Handling and Personal Protective Equipment (PPE)

A rigorous safety protocol is mandatory when working with this chemical.

Caption: A standard laboratory workflow for handling hazardous chemicals.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[10]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[10]

-

Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or mists.[8]

Handling and Storage Protocol:

-

Engineering Controls: Ensure adequate ventilation. A chemical fume hood is essential. Eyewash stations and safety showers must be readily accessible.[11]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mists. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and sealed. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This should be done through a licensed disposal company.[7][10]

First-Aid Measures

These measures are based on protocols for similar hazardous benzaldehydes.[7][8]

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation develops or persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

References

-

PubChem. 3-Chloro-4-(trifluoromethoxy)benzaldehyde. National Center for Biotechnology Information. [Link]

- Supporting Information for scientific papers (general reference to spectral d

-

3-Chloro-4-(trifluoromethoxy)benzaldehyde product page. Bide Pharmatech. [Link]

-

3-chloro-4-(difluoromethyl)benzaldehyde. PubChemLite. [Link]

-

Material Safety Data Sheet. Cole-Parmer. [Link]

-

Benzaldehyde, 3-chloro-. NIST WebBook. [Link]

-

3-Acetyl-4-chloro-5-(difluoromethoxy)benzaldehyde. PubChem. [Link]

- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde. ResearchGate. [Link]

-

Benzaldehyde, 3,4-dichloro-. NIST WebBook. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Preparation of 3,4-dimethoxybenzaldehyde. PrepChem.com. [Link]

- MSDS of 4-chloro-3-(trifluoromethoxy)benzaldehyde.

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]

-

Benzaldehyde, 3,4-dimethoxy-. NIST WebBook. [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

-

Infrared spectrum of benzaldehyde. docbrown.info. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 3. 3-Chloro-4-(trifluoromethoxy)benzaldehyde | 83279-39-4 [sigmaaldrich.cn]

- 4. 4-(二氟甲氧基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 3-Chloro-4-(difluoromethoxy)benzaldehyde for Advanced Research and Development

Executive Summary: 3-Chloro-4-(difluoromethoxy)benzaldehyde is a halogenated aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a chlorine atom, a reactive aldehyde group, and a difluoromethoxy moiety, makes it a valuable intermediate for the synthesis of complex, high-value molecules. The difluoromethoxy group, in particular, is a key pharmacophore that can enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.[1][2] This guide provides a comprehensive technical overview of the molecule's structure, physicochemical properties, a validated synthesis protocol, and its applications in drug discovery, tailored for researchers, medicinal chemists, and process development scientists.

Section 1: Molecular Profile and Physicochemical Properties

Introduction to Fluorinated Benzaldehydes

Fluorinated benzaldehydes are a class of organic compounds that serve as critical building blocks in the synthesis of pharmaceuticals and agrochemicals.[3] The incorporation of fluorine atoms or fluorine-containing groups into an aromatic ring can profoundly alter the parent molecule's electronic properties, metabolic stability, and bioavailability.[4][5] The subject of this guide, this compound, is a prime example of a strategically functionalized intermediate designed for advanced chemical synthesis.

Molecular Structure and Identification

The structure consists of a benzene ring substituted with a chloro group at position 3, a difluoromethoxy group at position 4, and an aldehyde group at position 1. This specific arrangement of functional groups offers multiple reaction sites for further molecular elaboration.

Caption: 2D Molecular Structure of this compound.

Key Physicochemical Data

A summary of the key identifiers and calculated properties for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₅ClF₂O₂ | Calculated |

| Molecular Weight | 206.58 g/mol | Calculated |

| CAS Number | 151103-14-9 | Vendor Data |

| Appearance | White to off-white solid (predicted) | Analogues |

| Boiling Point | ~230-250 °C (predicted) | Analogues |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMF) | General Chemical Principles |

| Calculated LogP | 2.5 - 3.0 | Analogues[6][7] |

Section 2: The Role of the Difluoromethoxy Group in Medicinal Chemistry

The -OCF₂H group is a strategic asset in modern drug design, acting as a bioisostere for hydroxyl, thiol, or methoxy groups.[2][4] Its unique properties provide a powerful tool for overcoming common challenges in lead optimization.

Bioisosteric Replacement and Improved Properties

-

Metabolic Stability: The carbon-fluorine bonds in the difluoromethoxy group are exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[8] Replacing a metabolically labile group, such as a methoxy group prone to O-demethylation, can significantly increase a drug's plasma half-life and improve its bioavailability.[2]

-

Lipophilicity and Permeability: The -OCF₂H group moderately increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes.[4] This property is intermediate between the more hydrophilic methoxy (-OCH₃) and the highly lipophilic trifluoromethoxy (-OCF₃) groups, offering medicinal chemists a valuable tool for fine-tuning a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

-

Hydrogen Bond Donor: Unlike the trifluoromethoxy group, the hydrogen atom in the difluoromethoxy group can act as a weak hydrogen bond donor.[2] This allows it to mimic the hydrogen-bonding capabilities of hydroxyl or thiol groups, potentially preserving or enhancing binding affinity to a biological target while improving metabolic stability.[9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 68359-57-9: 4-Fluoro-3-phenoxybenzaldehyde [cymitquimica.com]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chloro-4-(trifluoromethoxy)benzaldehyde | C8H4ClF3O2 | CID 2778891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(difluoromethoxy)benzaldehyde: Pathways and Protocols

Introduction: The Significance of 3-Chloro-4-(difluoromethoxy)benzaldehyde in Medicinal Chemistry

This compound is a crucial building block in contemporary drug discovery and development. Its unique trifecta of a reactive aldehyde, a directing chloro group, and a metabolically stable difluoromethoxy moiety makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. The difluoromethoxy group, in particular, is a bioisostere for a hydroxyl or thiol group, offering improved metabolic stability, enhanced membrane permeability, and favorable modulation of physicochemical properties such as pKa and lipophilicity. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed experimental protocols and insights into the rationale behind procedural choices, tailored for researchers and professionals in the field of drug development.

Primary Synthetic Pathway: Difluoromethylation of 3-Chloro-4-hydroxybenzaldehyde

The most direct and industrially relevant approach to this compound is the difluoromethylation of the readily available precursor, 3-chloro-4-hydroxybenzaldehyde. This transformation hinges on the generation of difluorocarbene (:CF2) in situ, which then reacts with the phenoxide ion of the starting material. Two principal methods for generating difluorocarbene are prevalent: the use of sodium chlorodifluoroacetate and the direct utilization of chlorodifluoromethane gas.

Mechanism of Difluoromethylation

The underlying mechanism for both methods involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide. Concurrently, difluorocarbene is generated from its precursor. This highly electrophilic carbene is then trapped by the phenoxide to form a difluoromethyl ether.

Diagram 1: General Mechanism of Phenolic Difluoromethylation

Caption: General mechanism of phenolic difluoromethylation.

Method A: Using Sodium Chlorodifluoroacetate

This method is often favored in laboratory settings due to the ease of handling a solid reagent compared to a gas. The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and N,N-dimethylformamide (DMF) to form a stirrable slurry.

-

Reagent Addition: Add sodium chlorodifluoroacetate (1.5-2.0 eq.) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Using Chlorodifluoromethane Gas

This method is often employed in industrial settings. Chlorodifluoromethane (Freon-22) is a gas that can be bubbled through the reaction mixture to generate difluorocarbene.

-

Reaction Setup: In a pressure-rated reaction vessel equipped with a gas inlet tube, a mechanical stirrer, and a temperature probe, dissolve 3-chloro-4-hydroxybenzaldehyde (1.0 eq.) and a base such as sodium hydroxide or potassium carbonate (1.5-2.5 eq.) in a suitable solvent like DMF or acetonitrile.

-

Reaction Conditions: Heat the mixture to 60-100 °C.

-

Gas Introduction: Bubble chlorodifluoromethane gas through the stirred reaction mixture. The reaction is typically carried out under a positive pressure of chlorodifluoromethane.

-

Monitoring and Work-up: Monitor the reaction by HPLC or Gas Chromatography (GC). Upon completion, cool the vessel, and carefully vent the excess gas.

-

Purification: Quench the reaction mixture with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate. The product is then purified by vacuum distillation or crystallization.

Comparative Analysis of Difluoromethylation Methods

| Parameter | Method A: Sodium Chlorodifluoroacetate | Method B: Chlorodifluoromethane |

| Difluoromethylating Agent | Solid, easier to handle in a lab setting. | Gas, requires specialized equipment. |

| Reaction Temperature | Typically higher (80-120 °C). | Generally lower (60-100 °C). |

| Byproducts | Sodium chloride, carbon dioxide. | Chloride salts. |

| Typical Yields | 60-80% | 70-90% |

| Scalability | Good for lab to pilot scale. | Well-suited for large-scale industrial production. |

Alternative Synthetic Pathway: Formylation of 2-Chloro-1-(difluoromethoxy)benzene

Diagram 2: Two-Step Synthesis via Formylation

Caption: Two-step synthesis via formylation.

Step 1: Synthesis of 2-Chloro-1-(difluoromethoxy)benzene

This intermediate is prepared by the difluoromethylation of 2-chlorophenol, following similar procedures as described for 3-chloro-4-hydroxybenzaldehyde.

-

Reaction Setup: Charge a suitable reaction vessel with 2-chlorophenol (1.0 eq.), a base (e.g., potassium carbonate, 2.0 eq.), and a polar aprotic solvent (e.g., DMF).

-

Difluoromethylation: Introduce the difluoromethylating agent (either sodium chlorodifluoroacetate or chlorodifluoromethane gas) as previously described.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up followed by extraction with an organic solvent. The crude product is purified by vacuum distillation to yield 2-chloro-1-(difluoromethoxy)benzene.

Step 2: Formylation of 2-Chloro-1-(difluoromethoxy)benzene

The introduction of the aldehyde group onto the 2-chloro-1-(difluoromethoxy)benzene ring can be achieved through various formylation methods. The Vilsmeier-Haack and Rieche formylation reactions are two common and effective choices. The directing effects of the chloro and difluoromethoxy groups favor formylation at the para position to the difluoromethoxy group.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5-2.0 eq.) to N,N-dimethylformamide (used as both reagent and solvent). Stir the mixture at 0-10 °C for 30-60 minutes to form the Vilsmeier reagent.

-

Substrate Addition: To the freshly prepared Vilsmeier reagent, add 2-chloro-1-(difluoromethoxy)benzene (1.0 eq.) dropwise, maintaining the low temperature.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours.

-

Hydrolysis and Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium acetate or sodium hydroxide solution).

-

Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or vacuum distillation.

The Rieche formylation employs dichloromethyl methyl ether in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).

-

Reaction Setup: Dissolve 2-chloro-1-(difluoromethoxy)benzene (1.0 eq.) in an inert solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Lewis Acid Addition: Cool the solution to 0 °C or lower and slowly add a Lewis acid such as titanium tetrachloride (1.1-1.5 eq.).

-

Formylating Agent Addition: Add dichloromethyl methyl ether (1.1-1.5 eq.) dropwise to the cooled mixture.

-

Reaction and Quenching: Stir the reaction at low temperature for a few hours. Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

-

Work-up and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The final product is purified by vacuum distillation or column chromatography.

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound can be effectively achieved through two primary strategies: the direct difluoromethylation of 3-chloro-4-hydroxybenzaldehyde or a two-step approach involving the synthesis and subsequent formylation of 2-chloro-1-(difluoromethoxy)benzene. The choice of pathway and specific methodology depends on factors such as scale, available starting materials, and required purity. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently synthesize this valuable intermediate, thereby facilitating the advancement of innovative drug discovery programs.

References

- Yang, S., et al. (2018). A novel and efficient synthesis of Roflumilast. Beilstein Journal of Organic Chemistry, 14, 1837-1842.

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

- Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation and trifluoromethylation. Chemical Reviews, 114(12), 6114-6183.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.

- Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88-94.

-

(2021). Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

(2023). Rieche Formylation. Common Organic Chemistry. [Link]

-

(2022). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

(2023). Rieche formylation. Wikipedia. [Link]

-

(2022). Vilsmeier–Haack reaction. Wikipedia. [Link]

Methodological & Application

Cross-coupling reactions involving the 3-chloro position of the benzaldehyde core

Executive Summary & Strategic Analysis

3-Chlorobenzaldehyde represents a "privileged but paradoxical" scaffold in medicinal chemistry. The meta-position offers a critical vector for Structure-Activity Relationship (SAR) exploration, yet the molecule presents a distinct chemoselectivity challenge:

-

Electronic Activation: The electron-withdrawing formyl group (-CHO) activates the C-Cl bond for oxidative addition compared to electron-rich aryl chlorides (e.g., 3-chloroanisole), theoretically facilitating catalysis.

-

Functional Fragility: The aldehyde is highly susceptible to nucleophilic attack, oxidation (to benzoic acid), and condensation (aldol/imine formation) under the basic conditions required for most palladium-catalyzed cycles.

This guide details three optimized workflows to navigate these competing factors, moving beyond generic "aryl halide" protocols to specific solutions for the 3-chloro-formyl core.

Decision Matrix: Selecting the Right Pathway

Figure 1: Strategic workflow for 3-chlorobenzaldehyde functionalization.

Protocol A: Suzuki-Miyaura Coupling (Direct Method)

Objective: Coupling of 3-chlorobenzaldehyde with aryl boronic acids. The Challenge: Standard Pd(PPh₃)₄ catalysts are often insufficient for aryl chlorides. The Solution: Use of Buchwald Ligands (SPhos or XPhos) . These bulky, electron-rich biaryl phosphines facilitate the difficult oxidative addition into the C-Cl bond while preventing catalyst deactivation.

Materials

-

Substrate: 3-Chlorobenzaldehyde (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

-

Note: Maintain a 1:2 Pd:Ligand ratio.

-

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

-

Why: K₃PO₄ is milder than alkoxides (e.g., NaOtBu), reducing the risk of Cannizzaro disproportionation of the aldehyde.

-

-

Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water.

Step-by-Step Procedure

-

Catalyst Pre-activation (Crucial for Chlorides): In a distinct vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature (RT) for 15 minutes under Argon. The solution should turn from orange to a pale yellow/brown, indicating the formation of the active catalytic species [1].

-

Reaction Assembly: To a reaction vessel equipped with a stir bar, add 3-chlorobenzaldehyde, the boronic acid, and finely ground K₃PO₄.

-

Degassing: Seal the vessel and purge with Argon for 5 minutes. Oxygen is the enemy of the aldehyde (oxidation) and the catalyst.

-

Injection: Syringe the pre-activated catalyst solution into the reaction vessel. Add degassed water (if using a biphasic system).[1][2]

-

Heating: Heat to 80–100°C for 4–12 hours. Monitor via TLC (active aldehyde usually stains orange/red with 2,4-DNP stain).

-

Workup: Cool to RT. Dilute with EtOAc and wash with water.[3] Self-Validation Check: If the aqueous layer is yellow/dark, the boronic acid may not have fully consumed or polymerized.

Protocol B: Sonogashira Coupling (Anaerobic Focus)

Objective: Alkynylation of the 3-position. The Challenge: Copper(I) iodide can catalyze the oxidation of benzaldehydes to benzoic acids if any oxygen is present. The Solution: Rigorous exclusion of oxygen and use of a slightly higher Pd loading to compensate for the chloride's sluggishness.

Materials

-

Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%)

-

Note: Bis(triphenylphosphine)palladium(II) dichloride is robust, but for difficult chlorides, switching to XPhos Pd G2 is recommended.

-

-

Co-Catalyst: CuI (5 mol%)

-

Base: Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: DMF or THF (Degassed).

Procedure

-

The "Freeze-Pump-Thaw" (Recommended): Dissolve 3-chlorobenzaldehyde and the alkyne in the solvent. Freeze the solution with liquid nitrogen, apply vacuum, seal, and thaw. Repeat 3 times. This is superior to simple sparging for protecting the aldehyde [2].

-

Addition: Under a positive pressure of Argon, add the Pd catalyst and CuI quickly.

-

Reaction: Heat to 60-80°C . Warning: Do not exceed 100°C; high temps with amines can promote imine formation side reactions.

-

Purification Tip: Upon completion, filter through a pad of Celite to remove Pd/Cu. Wash the filtrate with saturated NH₄Cl (to remove copper salts) before standard extraction.

Protocol C: The "Safety-Catch" for Amination

Objective: Buchwald-Hartwig Amination (C-N bond formation). Critical Warning: Direct reaction of an amine with 3-chlorobenzaldehyde in the presence of base will predominantly yield the imine (Schiff base) rather than the C-N coupled product. The Solution: Protect the aldehyde as an acetal before coupling.

Step 1: Protection (Acetal Formation)[2]

-

Combine 3-chlorobenzaldehyde (1 equiv), Ethylene Glycol (1.5 equiv), and p-Toluenesulfonic acid (pTsOH, 0.05 equiv) in Toluene.

-

Reflux with a Dean-Stark trap to remove water.

-

Monitor until water generation ceases.[2][3] Wash with NaHCO₃, dry, and concentrate. The resulting 2-(3-chlorophenyl)-1,3-dioxolane is the substrate for coupling.

Step 2: Amination (Buchwald-Hartwig)[4]

-

Catalyst: Pd₂(dba)₃ (1 mol%) + BrettPhos (2 mol%) (Excellent for primary amines) or RuPhos (for secondary amines) [3].

-

Base: NaOtBu (Sodium tert-butoxide). Note: The acetal is stable to this strong base.[4]

-

Conditions: Toluene/Dioxane at 80-100°C.

Step 3: Deprotection[2]

-

Treat the coupled product with 1M HCl in THF/Water at RT for 1 hour to regenerate the aldehyde.

Advanced Purification: The Bisulfite "Pull-Down"

If column chromatography is difficult due to co-eluting byproducts, use the Bisulfite Adduct Method to selectively isolate the aldehyde product.

Mechanism: Aldehydes form water-soluble bisulfite adducts; non-aldehyde impurities remain in the organic layer.[5]

| Step | Action | Observation/Rationale |

| 1. Formation | Dissolve crude mixture in EtOAc. Add saturated aqueous NaHSO₃ (Sodium Bisulfite).[3][6][7][8] Shake vigorously for 5-10 mins. | A white precipitate may form (the adduct), or the aldehyde will migrate to the aqueous phase. |

| 2. Separation | Separate layers.[2][3][6][7][8][9][10] Keep the Aqueous Layer (and any solid precipitate). | Impurities (unreacted halides, biaryls without CHO) stay in EtOAc. |

| 3. Wash | Wash the aqueous layer with fresh Ether/EtOAc. | Removes trace non-aldehyde organics. |

| 4.[6] Regeneration | Add fresh EtOAc to the aqueous phase. Slowly add 10% Na₂CO₃ or NaOH until pH ~10-11. Shake. | High pH reverses the equilibrium. The regenerated aldehyde extracts back into the EtOAc. |

| 5.[6] Isolation | Dry the EtOAc layer (MgSO₄) and concentrate. | Yields high-purity aldehyde without chromatography [4].[2] |

References

-

Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed C-N, C-O, and C-C Bond Formation." Sigma-Aldrich Technical Review.

-

Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry.

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[11] Journal of Organic Chemistry.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. Workup [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 11. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

Troubleshooting & Optimization

Preventing oxidation of 3-Chloro-4-(difluoromethoxy)benzaldehyde during storage

Ticket Subject: Preventing & Remedying Oxidation of 3-Chloro-4-(difluoromethoxy)benzaldehyde Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely observing the degradation of This compound (CAS: 151945-84-5) into its corresponding benzoic acid derivative. This is a classic radical-chain autoxidation process, accelerated by the electron-withdrawing nature of the chloro- and difluoromethoxy- substituents, which can render the aldehydic proton more acidic and susceptible to abstraction.

This guide provides a mechanistic explanation, a "Gold Standard" storage protocol, and a recovery workflow for oxidized material.

Part 1: The Failure Mode (Mechanism of Action)

Q: Why is my compound turning into a white solid or acidic oil?

A: The aldehyde group (-CHO) is thermodynamically unstable in the presence of molecular oxygen (

-

Initiation: A trace radical (from light or metal impurities) abstracts the aldehydic hydrogen.

-

Propagation: The resulting acyl radical reacts with

to form a peroxy radical, which then steals a hydrogen from another aldehyde molecule. This creates a peracid intermediate and a new radical, propagating the chain.[1] -

Degradation: The peracid reacts with another aldehyde molecule to produce two molecules of the carboxylic acid impurity (3-Chloro-4-(difluoromethoxy)benzoic acid).

Visualization: The Autoxidation Cascade

Figure 1: The self-propagating radical chain mechanism converting benzaldehydes to benzoic acids.

Part 2: Prevention (Storage Protocols)

Q: How do I store this specifically to prevent the radical chain?

A: You must break the "Fire Triangle" of autoxidation: Light , Oxygen , and Heat . The difluoromethoxy ether group is relatively stable, so your primary protection target is the aldehyde.

Protocol A: The "Schlenk" Storage Method (Recommended)

Use this for long-term storage (>1 month).

-

Container Selection: Use an amber glass vial with a Teflon-lined screw cap or a Schlenk flask. Never use standard plastic caps, as oxygen permeates polyethylene.

-

Atmosphere Exchange:

-

Connect the vial to a Schlenk line (vacuum/inert gas manifold).

-

Perform 3 cycles of Vacuum (1 min)

Argon Backfill . Argon is preferred over Nitrogen as it is heavier than air and blankets the solid/liquid interface more effectively.

-

-

Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent gas diffusion.

-

Environment: Store at -20°C . Low temperature significantly reduces the kinetic rate of H-abstraction.

Protocol B: The "Scavenger" Method (For frequent use)

If you open the bottle daily, inert gas purging is impractical. Use chemical stabilization.

-

Add BHT (Butylated Hydroxytoluene): Add 0.1 wt% BHT to the aldehyde. BHT acts as a "radical trap," sacrificing itself to quench the peroxy radicals before they can propagate the chain (See Figure 1).

-

Note: You must record this addition, as BHT can interfere with certain catalytic reactions later.

-

Storage Conditions Summary Table

| Variable | Optimal Condition | Risk Factor |

| Atmosphere | Argon (Ar) | Air ( |

| Temperature | -20°C (Freezer) | >25°C (Accelerates kinetics) |

| Light | Amber Glass / Foil | UV Light (Photo-initiation) |

| Stabilizer | 0.1% BHT | None (Unchecked propagation) |

Part 3: Troubleshooting & Recovery (Purification)

Q: My H-NMR shows a carboxylic acid peak (~11-13 ppm). Can I save the sample?

A: Yes. The acid impurity is significantly more polar and acidic than the aldehyde. We can exploit this for a high-yield recovery using a Bicarbonate Wash .

Workflow: Acid Removal Protocol

Figure 2: Decision tree for removing benzoic acid impurities.

Step-by-Step Recovery:

-

Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Wash: Transfer to a separatory funnel. Wash twice with saturated aqueous Sodium Bicarbonate (

) .-

Chemistry:

. -

Observation: You will see bubbling (

). Vent the funnel frequently.

-

-

Isolation: Collect the organic layer.[2] The acid is now trapped in the aqueous layer as the benzoate salt.[3][4]

-

Drying: Dry the organic layer over Magnesium Sulfate (

), filter, and evaporate the solvent.

Part 4: Frequently Asked Questions (FAQ)

Q: Does the difluoromethoxy (-OCHF2) group affect stability?

A: Yes, but indirectly. The

Q: Can I distill this compound to purify it? A: Distillation is risky.

-

Thermal Instability: Heating benzaldehydes in the presence of trace peroxides (from autoxidation) can be explosive.

-

Boiling Point: The boiling point will be high (>200°C at atm) due to the molecular weight and polarity. Recommendation: If the "Bicarbonate Wash" (above) is insufficient, use Bisulfite Adduct Purification [1]. This forms a solid adduct with the aldehyde, allowing you to wash away all non-aldehyde impurities, then regenerate the aldehyde with mild base.

Q: How do I check purity quickly? A: 1H-NMR is the most reliable method.

-

Aldehyde: Look for the singlet at ~10.0 ppm .

-

Acid Impurity: Look for a broad singlet at ~11.0–13.0 ppm (often invisible if wet) or a shift in the aromatic protons adjacent to the carbonyl.

-

Ratio: Integrate the aldehyde peak vs. the aromatic signals to calculate % purity.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for Bisulfite purification of aldehydes).

-

Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews1961 , 61(6), 563–589. (Foundational text on radical chain mechanisms and BHT inhibition).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 240, Benzaldehyde" (General safety and stability data applicable to derivatives).

Sources

Technical Support Center: Purification of 3-Chloro-4-(difluoromethoxy)benzaldehyde

Welcome to the technical support guide for handling reaction mixtures containing unreacted 3-Chloro-4-(difluoromethoxy)benzaldehyde. This resource is designed for researchers, chemists, and process development professionals to effectively troubleshoot and resolve common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture alongside the unreacted this compound?

A1: Besides your desired product, the primary impurity of concern is the unreacted starting material, this compound. Another common impurity is 3-Chloro-4-(difluoromethoxy)benzoic acid, which forms from the oxidation of the aldehyde, a common issue with benzaldehyde derivatives.[1][2][3] The presence of this acidic impurity can complicate purification and downstream reactions.

Q2: My TLC analysis shows a spot corresponding to the starting aldehyde. Which purification method should I start with?

A2: The choice of method depends on the nature of your desired product and the scale of your reaction. For a product that is not an aldehyde and is stable in the presence of water, a liquid-liquid extraction with a sodium bisulfite wash is a highly selective and efficient first choice for removing the unreacted aldehyde.[4][5][6][7][8] If your product is a solid, recrystallization could be a viable option, provided a suitable solvent is found.[9][10]

Q3: I suspect 3-Chloro-4-(difluoromethoxy)benzoic acid is also present. How do I remove it?

A3: The acidic nature of the benzoic acid derivative makes it easily removable with a basic aqueous wash. By extracting your crude product (dissolved in a water-immiscible organic solvent) with a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate, the acidic impurity will be converted to its water-soluble sodium salt and partition into the aqueous layer.[1][11] This should be done before attempting to remove the unreacted aldehyde with a bisulfite wash.

Q4: Can I use column chromatography to remove the unreacted aldehyde?

A4: Yes, column chromatography is a versatile purification technique that can separate this compound from your product based on differences in polarity.[1][12][13] However, be aware that standard silica gel is slightly acidic and can sometimes cause degradation of aldehyde-containing compounds.[1] If your product is sensitive, consider using deactivated silica gel (by adding a small amount of a non-polar tertiary amine like triethylamine to your eluent) or a different stationary phase like neutral alumina.

Q5: Is distillation a viable option for removing this compound?

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Persistent Aldehyde Spot on TLC After Bisulfite Wash | Incomplete reaction with bisulfite; insufficient mixing; unstable bisulfite solution. | Repeat the wash with a freshly prepared saturated sodium bisulfite solution. Ensure vigorous shaking for several minutes to maximize interfacial contact.[4][6] |

| Product Degradation During Column Chromatography | The product or the aldehyde is sensitive to the acidic nature of the silica gel. | Deactivate the silica gel by preparing your slurry with an eluent containing 0.5-1% triethylamine. Alternatively, use neutral alumina as the stationary phase.[1] |

| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound; the solution is cooling too quickly; high concentration of impurities. | Choose a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities are high, consider a preliminary purification step like an aqueous wash.[9] |

| Poor Recovery After Recrystallization | The compound has significant solubility in the cold solvent; too much solvent was used for washing. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[9] |

| Emulsion Formation During Liquid-Liquid Extraction | High concentration of polar impurities or surfactants. | Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. |

Experimental Protocols

Protocol 1: Selective Removal of Aldehyde via Sodium Bisulfite Extraction

This method is ideal for removing unreacted this compound when the desired product is not an aldehyde and is stable to aqueous conditions. The principle lies in the reversible formation of a water-soluble bisulfite adduct with the aldehyde.[4][5][6][7][8]

Materials:

-

Crude reaction mixture

-

Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel, beakers, Erlenmeyer flask

Procedure:

-

Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent in a separatory funnel.

-

Extraction: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution. Stopper the funnel and shake vigorously for 2-5 minutes. Vent the funnel periodically to release any pressure buildup.

-

Phase Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the lower aqueous layer.[4][6]

-

Work-up: Drain the lower aqueous layer. Wash the organic layer sequentially with deionized water and then with brine to remove any residual water-soluble impurities.

-

Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification of a Solid Product by Recrystallization

This protocol is suitable if your desired product is a solid and the unreacted aldehyde is more soluble in the chosen solvent system.

Materials:

-

Crude solid product

-

Recrystallization solvent(s)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.[9][10] Common solvents to screen for aromatic compounds include ethanol, ethyl acetate, toluene, and hexane/ethyl acetate mixtures.[10][15]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

-

Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[9]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Visualizations

Decision-Making Workflow for Purification

Caption: Decision tree for selecting a purification method.

Workflow for Sodium Bisulfite Extraction

Caption: Workflow for aldehyde removal via bisulfite extraction.

References

- BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.

- BenchChem. (2025). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.

-

Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

- University of Rochester, Department of Chemistry. Workup: Aldehydes.

-

Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

-

ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

- BenchChem. (2025).

- BenchChem. (n.d.). identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.

-

Sciencemadness.org. (2015). Purification of benzaldehyde?. [Link]

- BenchChem. (2025). Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde.

- BenchChem. (2025). Application Note and Protocol: Purification of 2-[3-(benzyloxy)

-

Chemistry Stack Exchange. (2019). Recrystallisation of dibenzylideneacetone. [Link]

-

Magritek. (n.d.). Column Chromatography. [Link]

-

YouTube. (2015). How to do a vacuum distillation (Benzaldehyde). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Workup [chem.rochester.edu]

- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. benchchem.com [benchchem.com]

- 13. magritek.com [magritek.com]

- 14. youtube.com [youtube.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

Validation & Comparative

Comparing reactivity of 3-chloro vs 3-bromo-4-(difluoromethoxy)benzaldehyde

[1]

Executive Summary: The "Go-To" vs. The "Scale-Up" Candidate

In the optimization of bioactive scaffolds, the choice between 3-bromo-4-(difluoromethoxy)benzaldehyde and its 3-chloro analog is rarely a matter of simple substitution—it is a strategic decision between synthetic speed and process economy .[1]

-

The Bromo Analog (Standard): The industry standard for discovery-phase medicinal chemistry. Its superior leaving group ability ensures rapid, high-yielding cross-coupling reactions (Suzuki, Buchwald-Hartwig) with standard catalyst systems (e.g., Pd(PPh₃)₄).[1]

-

The Chloro Analog (Alternative): A cost-effective alternative for large-scale manufacturing.[1] While it exhibits significantly slower oxidative addition kinetics, it can be activated using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or Nickel catalysis.

Recommendation: Use the Bromo analog for library generation and SAR (Structure-Activity Relationship) exploration. Transition to the Chloro analog only during process optimization (multi-kilogram scale) where raw material cost outweighs catalyst complexity.

Chemical Identity & Structural Analysis[2][3]

Both compounds serve as critical intermediates for introducing the difluoromethoxy (-OCHF₂) group, a lipophilic hydrogen-bond donor that acts as a bioisostere for methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[1]

Table 1: Physicochemical & Electronic Comparison

| Feature | 3-Bromo-4-(difluoromethoxy)benzaldehyde | 3-Chloro-4-(difluoromethoxy)benzaldehyde |

| CAS Number | 1155878-02-6 | Not widely commercialized (Analogous to 83279-38-3) |

| Molecular Weight | 251.03 g/mol | 206.57 g/mol |

| C-X Bond Energy | ~280 kJ/mol (Weaker, Reactive) | ~397 kJ/mol (Stronger, Inert) |

| Hammett Constant ( | +0.23 (Br) | +0.23 (Cl) |

| Electronic Effect (-OCHF₂) | Inductive withdrawing ( | Inductive withdrawing ( |

| Lipophilicity (LogP) | ~3.3 | ~2.9 |

| Primary Utility | C-C / C-N Bond Formation | Cost-Driven Scale-Up |

Note on the Difluoromethoxy Group: Unlike the chemically inert trifluoromethoxy (-OCF₃) group, the -OCHF₂ group contains an acidic proton that can participate in hydrogen bonding, potentially improving binding affinity in a protein pocket. However, it is also slightly more susceptible to strong bases than -OCF₃.[1]

Reactivity Profile: The Cross-Coupling Divergence

The defining difference between these two molecules lies in their performance in Palladium-catalyzed cross-coupling reactions.[1]

Mechanism of Differentiation: Oxidative Addition

The rate-determining step in the Suzuki-Miyaura coupling of these substrates is the Oxidative Addition of the Pd(0) species into the Carbon-Halogen bond.[1]

-

Bromo-Analog: The C-Br bond is sufficiently weak to undergo rapid oxidative addition with standard, air-stable catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ .[1] The electron-withdrawing nature of the aldehyde and -OCHF₂ groups further accelerates this step.[1]

-

Chloro-Analog: The C-Cl bond is strong.[1] Standard phosphine ligands (like PPh₃) are often insufficient to promote oxidative addition at reasonable rates. Successful coupling requires electron-rich, bulky ligands (e.g., XPhos, SPhos) that increase the electron density on the Palladium center, facilitating insertion into the unreactive C-Cl bond.

Visualizing the Kinetic Pathway

The following diagram illustrates the catalytic cycle differences, highlighting the higher activation energy barrier faced by the chloro-analog.

Caption: Comparative catalytic cycle. The green path represents the facile oxidative addition of the Bromo-analog. The red dashed path indicates the kinetic bottleneck of the Chloro-analog.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (Bromo-Analog)

Optimized for library synthesis and high throughput.[1]

Reagents:

-

3-Bromo-4-(difluoromethoxy)benzaldehyde (1.0 equiv)[1]

-

Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)[1]

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

-

Charge a reaction vial with the aldehyde, boronic acid, K₂CO₃, and Pd catalyst.

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed solvent mixture via syringe.

-

Heat to 80 °C for 2–4 hours.

-

Monitoring: TLC/LCMS should show complete consumption of the bromide.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Protocol B: Reductive Amination (Applicable to Both)

The aldehyde functionality remains equally reactive in both analogs.

Reagents:

-

3-Halo-4-(difluoromethoxy)benzaldehyde (1.0 equiv)[1]

-

Primary Amine (1.1 equiv)

-

Reductant: NaBH(OAc)₃ (1.5 equiv)

-

Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Procedure:

-

Dissolve aldehyde and amine in DCE at room temperature.

-

Stir for 30 minutes to allow imine formation (equilibrium).

-

Add NaBH(OAc)₃ in one portion.

-

Stir at room temperature for 4–16 hours.

-

Note: The -OCHF₂ group is stable under these mild reducing conditions. Avoid strong acid workups which might hydrolyze the difluoromethyl ether over prolonged exposure.

Decision Matrix: Selection Workflow

Use this logic flow to determine the appropriate starting material for your specific project phase.

Caption: Strategic selection workflow based on scale and chemical complexity.

References

-

Reactivity of Aryl Halides in Suzuki Coupling

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

-

Electronic Properties of Difluoromethoxy Groups

- Zafrani, Y., et al. (2017). Difluoromethoxy and Trifluoromethoxy Groups: A Comparison of Physicochemical Properties. Journal of Medicinal Chemistry.

-

Synthesis and Applications of 3-Bromo-4-(difluoromethoxy)

-

PubChem Compound Summary: 3-Bromo-4-(difluoromethoxy)benzaldehyde (CAS 1155878-02-6).[1]

-

(Note: Link directs to structurally similar trifluoromethoxy analog record for property verification).

-

-

Buchwald-Hartwig Coupling of Aryl Chlorides

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling. Angewandte Chemie.

Bioisosteric comparison of methoxy vs difluoromethoxy groups in drug design

In the intricate process of drug discovery and development, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1][2] Among the myriad of chemical alterations available to medicinal chemists, bioisosteric replacement stands out as a powerful tool. This guide provides an in-depth comparison of two critical functional groups: the methoxy (-OCH₃) group and its fluorinated counterpart, the difluoromethoxy (-OCF₂H) group. Understanding the nuanced differences between these two bioisosteres can be pivotal in overcoming common drug development hurdles such as metabolic instability and suboptimal lipophilicity.[3]

The Physicochemical Landscape: A Tale of Two Groups

The substitution of a methoxy group with a difluoromethoxy group can profoundly alter a molecule's physicochemical properties, influencing everything from its solubility to its ability to cross cell membranes. The key differences are summarized below:

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Impact on Drug Design |

| Lipophilicity (logP) | Moderately lipophilic | More lipophilic than -OCH₃, but less so than -OCF₃.[4] | The moderate increase in lipophilicity with -OCF₂H can enhance membrane permeability and oral absorption.[4] This allows for fine-tuning of the molecule's overall lipophilicity to achieve the desired ADME profile.[5] |

| Electronic Effects | Weakly electron-donating | Weakly electron-withdrawing (Hammett sigma constant σp ≈ +0.14).[4] | The electron-withdrawing nature of -OCF₂H can modulate the pKa of nearby functional groups, which is crucial for optimizing a drug's ionization state at physiological pH.[4][5] This, in turn, affects solubility, permeability, and target engagement.[5] |

| Hydrogen Bonding | Hydrogen bond acceptor (via oxygen) | Can act as a hydrogen bond donor (via the C-H bond) and an acceptor.[4][5] | The unique ability of the difluoromethoxy group to act as a hydrogen bond donor allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to the target protein.[4][5] |

| Metabolic Stability | Prone to O-demethylation by cytochrome P450 enzymes.[3][4] | Highly resistant to oxidative metabolism due to strong C-F bonds.[4][5] | Replacing a methoxy group with a difluoromethoxy group can block a common metabolic pathway, leading to a longer drug half-life, reduced clearance, and potentially lower required doses.[4][5] |

The Strategic Advantage in Drug Design

The decision to replace a methoxy group with a difluoromethoxy group is a strategic one, often driven by the need to overcome specific challenges in the drug development pipeline. The primary advantages of this bioisosteric switch include:

-

Enhanced Metabolic Stability: This is a cornerstone of the utility of the difluoromethoxy group. The high strength of the carbon-fluorine bond makes the -OCF₂H group significantly more resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes.[3][4] This increased stability can lead to improved bioavailability and a longer duration of action.[4]

-

Modulation of Lipophilicity: The difluoromethoxy group offers a nuanced approach to increasing lipophilicity. It provides a more moderate increase compared to the trifluoromethoxy (-OCF₃) group, giving medicinal chemists finer control over this critical property.[4][5]

-

Novel Hydrogen Bonding Interactions: The capacity of the -OCF₂H group to act as a hydrogen bond donor is a feature not present in the methoxy group.[5] This allows for the formation of new or preserved interactions with the target receptor, which can be critical for maintaining or improving potency.[4]

Case Studies: The Impact in Action

The successful application of the methoxy-to-difluoromethoxy switch is evident in several approved drugs.

-

Pantoprazole (Protonix®): This proton pump inhibitor, used for treating acid-related gastrointestinal disorders, features a difluoromethoxy group on its benzimidazole ring. This group is crucial for its mechanism of action and contributes to its metabolic stability.[4]

-

Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor for chronic obstructive pulmonary disease (COPD), Roflumilast's difluoromethoxy group enhances its potency and metabolic stability.[4]

These examples underscore the real-world benefits of this bioisosteric replacement in creating more effective and durable therapeutic agents.[4]

Experimental Evaluation: Protocols for Key Assays

To empirically assess the impact of a methoxy-to-difluoromethoxy substitution, a series of well-defined experiments are necessary. Below are detailed protocols for determining key drug-like properties.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the gold standard for measuring lipophilicity.[6] The shake-flask method is a direct and reliable approach.[6]

Protocol: Shake-Flask Method for logP Determination

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4 for logD).

-

Compound Addition: Accurately weigh a small amount of the test compound and dissolve it in the aqueous phase.

-

Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed container.

-

Equilibration: Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Diagram: Workflow for logP Determination

Caption: Workflow for experimental logP determination.

Assessment of Metabolic Stability

In vitro assays using liver microsomes are a standard method for evaluating the metabolic stability of a compound, primarily assessing Phase I metabolism mediated by CYP enzymes.[7][8][9]

Protocol: Microsomal Stability Assay

-

Reagent Preparation:

-

Incubation:

-

Reaction Initiation and Sampling:

-

Reaction Quenching:

-

Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction.[4]

-

-

Sample Processing and Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

From the slope of the line, calculate the half-life (t½) and the intrinsic clearance (CLint).

-

Diagram: Microsomal Stability Assay Workflow

Caption: Workflow for the microsomal stability assay.

Evaluation of Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[10] A competitive binding assay is commonly used to determine the inhibitory constant (Ki) of a test compound.[10]

Protocol: Competitive Radioligand Binding Assay (Filtration Format)

-

Reagent Preparation:

-

Prepare a membrane homogenate containing the target receptor.

-

Prepare a solution of a known radioligand that binds to the target receptor.

-

Prepare serial dilutions of the test compound.

-

-

Incubation:

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.[10]

-

Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]

-

-

Quantification of Bound Radioactivity:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Count the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram: Receptor Binding Assay Logic

Caption: Competitive radioligand binding principle.

Conclusion

The bioisosteric replacement of a methoxy group with a difluoromethoxy group is a valuable and versatile strategy in modern medicinal chemistry.[5] Its ability to enhance metabolic stability, fine-tune lipophilicity, and introduce novel hydrogen bonding interactions provides a powerful approach for optimizing the properties of drug candidates.[5] By understanding the fundamental physicochemical differences and employing robust experimental validation, researchers can effectively leverage the unique characteristics of the difluoromethoxy group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.

- Radioligand Binding Assay | Gifford Bioscience.

- Metabolic Stability Assays - Merck Millipore.

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.

- metabolic stability in liver microsomes - Mercell.

- The -OCF₂H Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties - Benchchem.

- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

- Methods for Determination of Lipophilicity - Encyclopedia.pub.

- ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

Technical Guide: Validating Purity of 3-Chloro-4-(difluoromethoxy)benzaldehyde via Elemental Analysis

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, 3-Chloro-4-(difluoromethoxy)benzaldehyde (

This guide details the validation of this compound using Elemental Analysis (EA) as a primary absolute method. Unlike chromatographic techniques that require response factors, EA validates the bulk material's composition, ensuring the mass balance aligns with the theoretical formula. We compare this traditional "gold standard" against modern orthogonal techniques like qNMR and HPLC , providing a decision framework for drug development workflows.[1]

Technical Context: The Analyte

Target Compound: this compound

Molecular Formula:

Theoretical Composition (Calculated):

| Element | Mass Contribution | Theoretical % (w/w) |

| Carbon | 96.09 | 46.52% |

| Hydrogen | 5.04 | 2.44% |

| Chlorine | 35.45 | 17.16% |

| Fluorine | 38.00 | 18.40% |

| Oxygen | 32.00 | 15.49% |

The Challenge: The difluoromethoxy (

Comparative Analysis: EA vs. Alternatives

To validate purity objectively, one must understand where EA fits relative to other analytical techniques.[1]

Table 1: Purity Method Comparison Matrix

| Feature | Elemental Analysis (EA) | HPLC (UV/Vis) | Quantitative NMR (qNMR) |

| Primary Output | Mass % of Elements (C, H, N, X) | Area % of UV-active components | Molar ratio vs. Internal Standard |

| Scope | Bulk Purity (Includes water/inorganics) | Organic Impurities only | Specific Structure + Purity |

| Blind Spots | Isomers (same formula), Structure | Inorganics, Water, Non-UV active | Paramagnetic impurities, Solubility limits |

| Precision | |||

| Sample Req. | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–20 mg (Non-destructive) |

| Critical Use | Mass Balance & Solvate Detection | Trace Organic Impurity Profiling | Potency Assay |

Decision Logic for Validation

The following diagram illustrates when to deploy EA versus orthogonal methods during the synthesis optimization of this compound.

Figure 1: Validation Workflow. EA serves as the "Gatekeeper" for bulk purity after initial HPLC screening.

Experimental Methodology

To achieve the journal-standard accuracy of

The Protocol (Combustion Analysis)

Equipment: Thermo Fisher FlashSmart or Elementar vario EL cube. Reagents:

-

Combustion Aid: Tungsten (VI) Oxide (

) powder. -

Standard: Acetanilide (Calibration) or 3-Chloro-4-fluorobenzoic acid (QC for halogens).

Step-by-Step Workflow:

-

Sample Preparation:

-